molecular formula C8H4BrF B1273471 4-Bromo-1-ethynyl-2-fluorobenzene CAS No. 302912-33-0

4-Bromo-1-ethynyl-2-fluorobenzene

Cat. No.: B1273471
CAS No.: 302912-33-0
M. Wt: 199.02 g/mol
InChI Key: ZSZIITDRDIHDAY-UHFFFAOYSA-N
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Description

4-Bromo-1-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C₈H₄BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, an ethynyl group at the 1-position, and a fluorine atom at the 2-position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-ethynyl-2-fluorobenzene can be synthesized through various methods. One common approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, a bromo-substituted benzene derivative reacts with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the production of the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and promote the reaction.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with various substituents depending on the boronic acid used .

Comparison with Similar Compounds

4-Bromo-1-ethynyl-2-fluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of substituents, which provides a distinct set of chemical properties and reactivity patterns, making it valuable in various fields of research and industry.

Properties

IUPAC Name

4-bromo-1-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZIITDRDIHDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393325
Record name 4-bromo-1-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-33-0
Record name 4-bromo-1-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-ethynyl-2-fluorobenzene
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